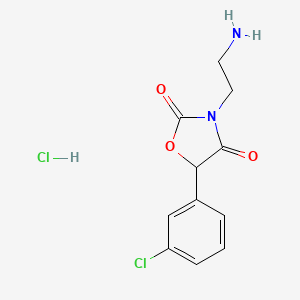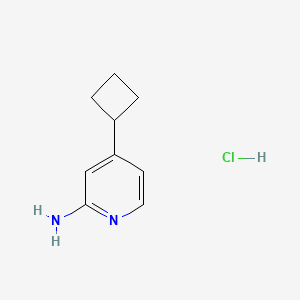
1-(2-Hydroxyethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “1-(2-Hydroxyethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid” is a chemical entity listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of study in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “1-(2-Hydroxyethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid” typically involves a series of chemical reactions that require precise conditions. The synthetic route may include steps such as nucleophilic substitution, oxidation, or reduction reactions, depending on the desired final product. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions. This may involve the use of large reactors, continuous flow systems, and advanced purification techniques. The goal is to produce the compound efficiently and cost-effectively while maintaining stringent quality control standards.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “1-(2-Hydroxyethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions involving compound “this compound” are carried out under specific conditions, such as controlled temperature, pressure, and pH. Common reagents include acids, bases, solvents, and catalysts that facilitate the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway and conditions used
Wissenschaftliche Forschungsanwendungen
Compound “1-(2-Hydroxyethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other chemical compounds.
Biology: It may be used in studies involving cellular processes, enzyme interactions, or metabolic pathways.
Medicine: The compound could have potential therapeutic applications, such as in drug development or as a diagnostic tool.
Industry: It may be used in the production of materials, coatings, or other industrial products.
Wirkmechanismus
The mechanism of action of compound “1-(2-Hydroxyethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets, altering their activity, or modulating signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- Compound A
- Compound B
- Compound C
Comparison: Compared to similar compounds, “1-(2-Hydroxyethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid” may exhibit unique properties such as higher reactivity, greater stability, or enhanced biological activity. These differences make it a valuable compound for specific applications where other compounds may not be as effective.
Eigenschaften
IUPAC Name |
1-(2-hydroxyethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-7-6-14-11(16)8-10(13(17)18)12(14)9-4-2-1-3-5-9/h1-5,10,12,15H,6-8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASRNKLWVZDWJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N(C1=O)CCO)C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(N(C1=O)CCO)C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine](/img/structure/B8048507.png)



![3-(2-Aminoethyl)-5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B8048540.png)

![3-[2-(2,5-Dioxo-4-phenylimidazolidin-1-yl)ethyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B8048558.png)
![1-(2-hydroxyethyl)-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione](/img/structure/B8048569.png)


![1,3,3a,8b-Tetrahydroindeno[1,2-b]pyrrole-2,4-dione](/img/structure/B8048586.png)
![1-benzyl-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione](/img/structure/B8048587.png)
![6-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B8048597.png)

